
1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is converted to 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. MPTP has been used extensively in animal models to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Wirkmechanismus
MPTP is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which ultimately leads to the death of dopaminergic neurons.
Biochemical and physiological effects:
MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages as an animal model of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms are similar to those seen in human Parkinson's disease. MPTP is also easy to administer and has a well-established dose-response relationship.
However, there are several limitations to using MPTP as an animal model of Parkinson's disease. MPTP-induced Parkinson's disease-like symptoms are acute and reversible, whereas human Parkinson's disease is chronic and progressive. MPTP also does not replicate all the pathological features of human Parkinson's disease, such as Lewy body formation.
Zukünftige Richtungen
There are several future directions for research using MPTP as an animal model of Parkinson's disease. One direction is to develop new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neuronal death, such as oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation. Another direction is to use MPTP in combination with other animal models of Parkinson's disease, such as alpha-synuclein transgenic mice, to better replicate the pathological features of human Parkinson's disease. Finally, MPTP can be used to study the role of genetic and environmental factors in the development of Parkinson's disease.
Synthesemethoden
MPTP can be synthesized through a multi-step process starting from 2'-aminophenylacetonitrile. The first step involves the reaction of 2'-aminophenylacetonitrile with methyl iodide in the presence of a base to yield 1-methyl-2'-aminophenylacetonitrile. The second step involves the reduction of the nitrile group to the amine using lithium aluminum hydride. The final step involves the cyclization of the amine to form MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in animal models to study the mechanisms of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. Animal models of Parkinson's disease using MPTP have been used to study the role of oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the development of Parkinson's disease.
Eigenschaften
CAS-Nummer |
108114-93-8 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9,13H2,1H3 |
InChI-Schlüssel |
BRFNXNYQQYJJAQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2N |
Kanonische SMILES |
CN1CCC(=CC1)C2=CC=CC=C2N |
Andere CAS-Nummern |
108114-93-8 |
Piktogramme |
Acute Toxic; Health Hazard |
Synonyme |
1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine 2'-NH2-MPTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



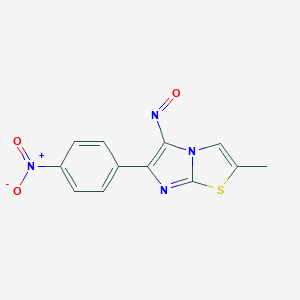
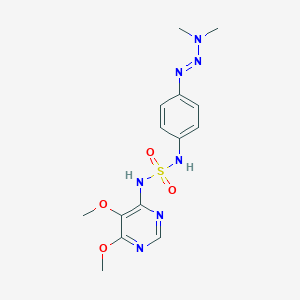
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

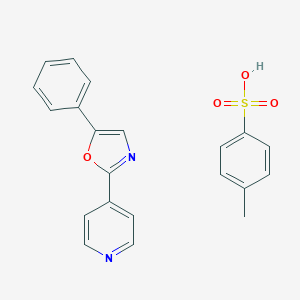
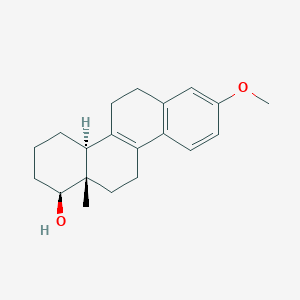
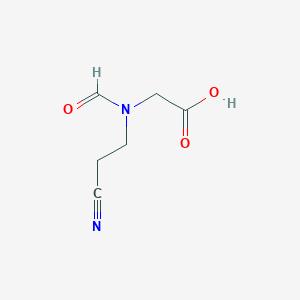
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
